An In-depth Technical Guide to the Chemical Properties of 2-(2-Methoxyphenoxy)ethylamine
An In-depth Technical Guide to the Chemical Properties of 2-(2-Methoxyphenoxy)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and handling of 2-(2-Methoxyphenoxy)ethylamine (CAS No: 1836-62-0). This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably the beta-blocker Carvedilol (B1668590).[1][2]
Core Chemical and Physical Properties
2-(2-Methoxyphenoxy)ethylamine is a substituted aromatic amine.[3] At room temperature, it typically presents as a colorless to pale yellow liquid, though it may solidify at cooler temperatures.[3][4] It is characterized by a faint, amine-like odor.[3] The compound is air-sensitive and hygroscopic, necessitating storage under an inert atmosphere with protection from moisture.[3][5]
Table 1: Physicochemical Properties of 2-(2-Methoxyphenoxy)ethylamine
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO₂ | [6][7] |
| Molecular Weight | 167.21 g/mol | [6][8] |
| Appearance | Colorless to pale yellow or brown liquid/oil | [4][9] |
| Boiling Point | 98 °C at 0.4 mmHg; Approx. 275 - 277 °C (estimated at atmospheric pressure) | [5] |
| Density | ~1.11 g/cm³ | [5] |
| Refractive Index | 1.5440 to 1.5480 | [9] |
| Solubility | Difficult to mix with water. Soluble in organic solvents like ethanol, methanol, and dichloromethane. | [5] |
| pKa | 8.55 ± 0.10 (Predicted) | [9] |
| InChI Key | CKJRKLKVCHMWLV-UHFFFAOYSA-N | [6] |
| CAS Number | 1836-62-0 | [6][7] |
Spectral Data
Detailed experimental spectral data for 2-(2-Methoxyphenoxy)ethylamine is not widely available in public databases. However, a patent for a solid form of the compound references the existence of an Infrared (IR) spectrum. Predicted ¹H NMR data is available from some chemical suppliers, and predicted mass spectrometry data for various adducts has been calculated.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, experimental data is not publicly available.
-
Infrared (IR) Spectroscopy: An illustrative IR spectrum of the solid form is mentioned in patent literature, though specific peak assignments are not provided.[6]
-
Mass Spectrometry: Predicted m/z values for various adducts of the parent molecule have been calculated, including [M+H]⁺ at 168.10192 and [M+Na]⁺ at 190.08386.[9]
Synthesis and Experimental Protocols
2-(2-Methoxyphenoxy)ethylamine is produced synthetically and is not known to occur naturally.[3] Several synthetic routes have been described in patent literature, primarily starting from guaiacol (B22219) (2-methoxyphenol).[10][11]
Experimental Protocol: One-Pot Synthesis from Guaiacol, Urea (B33335), and Ethanolamine (B43304)
This protocol is adapted from the method described in patent CN113861047B.[10] This one-pot method avoids the use of more expensive or hazardous reagents.
Materials:
-
Guaiacol (2-methoxyphenol)
-
Urea
-
Ethanolamine
-
Potassium hydroxide (B78521) (KOH)
-
Mesitylene
-
Concentrated Hydrochloric Acid (HCl)
-
20% Sodium Hydroxide (NaOH) solution
-
Water
-
250 mL single-port flask and standard glassware for heating, reflux, extraction, and distillation.
Procedure:
-
To a 250 mL single-port flask, add guaiacol (12.41 g, 0.1 mol), urea (9.60 g, 0.16 mol), ethanolamine (9.76 g, 0.16 mol), potassium hydroxide (0.56 g, 0.01 mol), and 50 mL of mesitylene.
-
Heat the mixture with stirring. Gradually increase the temperature from 120°C to 170°C over a period of 5 hours (e.g., increasing by 10°C every hour).
-
Maintain the temperature at 170°C for 15 hours.
-
Add ethylenediamine (3.00 g, 0.05 mol) to the reaction mixture and continue heating at 170°C for an additional 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of water to dissolve the product.
-
Transfer the mixture to a separatory funnel. Adjust the pH of the aqueous layer to 2 with concentrated hydrochloric acid.
-
Wash the acidic aqueous layer with 50 mL of chloroform to remove non-basic impurities. Discard the chloroform layer.
-
Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution.
-
Extract the basic aqueous layer with three 50 mL portions of chloroform.
-
Combine the chloroform extracts and distill off the chloroform under reduced pressure to yield the crude product as a brownish-black liquid.
Purification:
The crude product can be purified by vacuum distillation.[11] Collect the fraction boiling at 110-115°C at 2 Torr.[11]
Workflow for Synthesis and Purification
Caption: One-pot synthesis and purification workflow.
Biological Activity and Applications
The primary application of 2-(2-Methoxyphenoxy)ethylamine is as a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[1][12]
Role in Drug Synthesis:
It is a key intermediate in the synthesis of Carvedilol, a non-selective beta-blocker with alpha-1 blocking activity used to treat heart failure and hypertension.[8][13] It is also used in the synthesis of Amosulalol, another adrenergic antagonist.[2]
There is currently no substantial evidence in peer-reviewed literature to suggest that 2-(2-Methoxyphenoxy)ethylamine has direct biological or pharmacological activity itself. Its utility lies in its chemical structure, which is amenable to further functionalization in the creation of more complex, biologically active molecules.[3]
Logical Relationship in Carvedilol Synthesis
Caption: Role as an intermediate in Carvedilol synthesis.
Safety and Handling
2-(2-Methoxyphenoxy)ethylamine is classified as a hazardous chemical.[11]
Hazard Classifications:
-
Skin Corrosion/Irritation: Category 1C - Causes severe skin burns.[11]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[11]
-
Acute Toxicity, Oral: Harmful if swallowed.[6]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.[11]
Handling and Storage:
-
Handle in a well-ventilated area or under a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11] The compound is air-sensitive and should be stored under an inert atmosphere.[5]
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[11]
This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]
- 2. 2-(2-Methoxyphenoxy) Ethylamine Supplier | Punagri [punagri.com]
- 3. 2-(2-METHOXY PHENOXY) ETHYL AMINE (BASE) Manufacturer in Ankleshwar [nigamfinechem.co.in]
- 4. 2-(2-Methoxyphenoxy)Ethylamine Liquid Manufacturers and Suppliers from Guntur [kevyslabs.com]
- 5. 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 6. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]
- 9. PubChemLite - 2-(2-methoxyphenoxy)ethylamine (C9H13NO2) [pubchemlite.lcsb.uni.lu]
- 10. 2-(2-Methoxyphenyl)ethylamine [webbook.nist.gov]
- 11. fishersci.com [fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
